6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid
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Overview
Description
6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields the tricyclic indole structure, which can be further modified to introduce the chloro and hydroxy groups.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Fischer indole synthesis, followed by chlorination and hydroxylation steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Chloro-3-oxo-1H-indole-2-carboxylic acid.
Reduction: 6-Chloro-3-hydroxy-1H-indole-2-methanol.
Substitution: 6-Amino-3-hydroxy-1H-indole-2-carboxylic acid.
Scientific Research Applications
6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
6-Chloroindole: Shares the chloro group but lacks the hydroxy and carboxylic acid groups.
3-Hydroxyindole: Contains the hydroxy group but lacks the chloro and carboxylic acid groups.
Indole-2-carboxylic acid: Contains the carboxylic acid group but lacks the chloro and hydroxy groups.
Uniqueness: 6-Chloro-3-hydroxy-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (chloro, hydroxy, and carboxylic acid), which contribute to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C9H6ClNO3 |
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Molecular Weight |
211.60 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO3/c10-4-1-2-5-6(3-4)11-7(8(5)12)9(13)14/h1-3,11-12H,(H,13,14) |
InChI Key |
SNKTZPJINSNYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=C2O)C(=O)O |
Origin of Product |
United States |
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